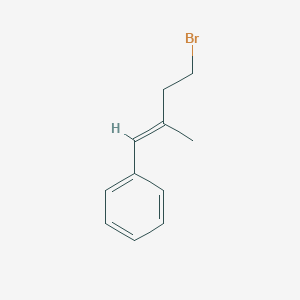

(4-Bromo-2-methylbut-1-en-1-yl)benzene

Description

(4-Bromo-2-methylbut-1-en-1-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a branched alkenyl chain containing a bromine atom at the 4-position. Its structure combines the aromaticity of benzene with the reactivity of an α,β-unsaturated system, making it valuable in organic synthesis, particularly in transition-metal-catalyzed reactions. The compound is frequently employed as a precursor in enantioselective processes, such as CuH-catalyzed cyclizations, to construct carbo- and heterocycles . Its synthesis typically involves alkynylation or allylation reactions followed by bromination, with purification via flash column chromatography .

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

[(E)-4-bromo-2-methylbut-1-enyl]benzene |

InChI |

InChI=1S/C11H13Br/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b10-9+ |

InChI Key |

BYHLVPZVBNGUTL-MDZDMXLPSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CCBr |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylbut-1-en-1-yl)benzene typically involves the bromination of 2-methylbut-1-en-1-ylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylbut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH), amines (NH), or alkoxides (RO).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of the corresponding alkane by removing the bromine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.

Major Products

Substitution: Formation of phenols, amines, or ethers.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alkylbenzenes.

Scientific Research Applications

(4-Bromo-2-methylbut-1-en-1-yl)benzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

Material Science: Used in the synthesis of polymers and other advanced materials.

Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action for (4-Bromo-2-methylbut-1-en-1-yl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Benzene Substituents

1-((E)-4-Bromo-2-methylbut-1-en-1-yl)-4-((((Z)-hex-3-en-1-yl)oxy)methyl)benzene

- Structure : The benzene ring is substituted with both the (4-Bromo-2-methylbut-1-en-1-yl) group and a ((Z)-hex-3-en-1-yl)oxymethyl moiety.

- Applications : Used in multi-step syntheses requiring sequential alkene modifications .

(E)-5-(4-Bromo-2-methylbut-1-en-1-yl)-1,2,3-trimethoxybenzene

- Structure : A trimethoxybenzene core replaces the simple benzene ring.

- Applications : Serves as a substrate for constructing methoxy-substituted cyclopropane derivatives via CuH catalysis .

(E)-(3-(4-Bromo-2-methylbut-1-en-1-yl)phenyl)methanol

Brominated Benzene Derivatives with Saturated Chains

1-Bromo-4-(2-methylbutan-2-yl)benzene

- Structure : A tert-pentyl (2-methylbutan-2-yl) group replaces the unsaturated chain.

- Reactivity : The saturated alkyl group reduces conjugation, limiting participation in π-system-mediated reactions (e.g., Michael additions).

- Applications : Likely used in Friedel-Crafts alkylation or as a bulky aryl halide in cross-coupling reactions .

4-Bromo-1,2-diaminobenzene

- Structure: Contains two amino groups at the 1- and 2-positions of the benzene ring.

- Reactivity: Amino groups enable diazotization and coupling reactions, contrasting with the alkenyl-bromine system’s electrophilic reactivity.

- Applications : Primarily employed in dye and polymer manufacturing rather than catalytic synthesis .

Agrochemically Relevant Brominated Aromatics

Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate)

- Structure : A brominated benzyl ester with a hydroxyacetate backbone.

- Reactivity : The ester and hydroxyl groups facilitate hydrolysis or transesterification.

- Applications : Used as an acaricide, highlighting the divergence in utility compared to synthetic intermediates like (4-Bromo-2-methylbut-1-en-1-yl)benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.